(2Z)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(2Z)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound that features a benzimidazole core.
Preparation Methods
The synthesis of (2Z)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which is then functionalized with various substituents. The key steps include:
Formation of the benzimidazole core: This is typically achieved by condensing o-phenylenediamine with formic acid or other aldehydes.
Introduction of the ethoxy and nitrobenzyl groups: These groups are introduced through nucleophilic substitution reactions.
Formation of the prop-2-enenitrile moiety: This involves the reaction of the intermediate with acrylonitrile under basic conditions.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of catalysts and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
(2Z)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of (2Z)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to DNA and proteins, disrupting their normal function . This can lead to the inhibition of cell growth and proliferation, making them effective as anticancer agents .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic agent.
Bendamustine: Used in chemotherapy.
Omeprazole: Used as a proton pump inhibitor.
What sets (2Z)-3-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile apart is its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
(Z)-3-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5/c1-3-34-25-13-18(6-11-24(25)35-16-17-4-7-20(8-5-17)30(31)32)12-19(15-27)26-28-22-10-9-21(33-2)14-23(22)29-26/h4-14H,3,16H2,1-2H3,(H,28,29)/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVXLIAHYTXOCM-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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